2-Bromoethyl chloroformate
Overview
Description
2-Bromoethyl chloroformate is a technical grade compound with a linear formula of ClCOOCH2CH2Br . It is formally an ester of chloroformic acid .
Synthesis Analysis
The synthesis of 2-Bromoethyl chloroformate involves various methods . Chloroformates, a class of organic compounds with the formula ROC(O)Cl, are used as reagents in organic chemistry .Molecular Structure Analysis
The molecular formula of 2-Bromoethyl chloroformate is C3H4BrClO2 . The molecular weight is 187.42 g/mol . The InChI key is ZLCKDYMZBZNBMJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Chloroformates, including 2-Bromoethyl chloroformate, react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions are typically conducted in the presence of a base which serves to absorb the HCl .Physical And Chemical Properties Analysis
2-Bromoethyl chloroformate has a molecular weight of 187.42 g/mol . It has a refractive index of n20/D 1.478 (lit.) and a density of 1.749 g/mL at 25°C (lit.) .Scientific Research Applications
Trihalomethanes Formation and Toxicity
Research on trihalomethanes (THMs), including brominated variants, has emphasized their formation and toxicity in various environments. For instance, Medeiros et al. (2019) conducted a systematic review on the toxicity of THMs, with a focus on cytotoxicity, genotoxicity, and mutagenicity, highlighting the significance of this topic for human health (Medeiros et al., 2019).
Pharmacokinetics and Toxicity in Cancer Research
Kobylińska et al. (2001) explored the pharmacokinetics and toxicity of (-)-(S)-bromofosfamide in lung cancer patients, indicating the relevance of bromo compounds in pharmacological research (Kobylińska et al., 2001).
Hydrogen Bonds and Solvent Studies
Gordy (1939) used infra-red spectroscopy to study solutions of chloroform and bromoform, providing insights into hydrogen bond formation and solvent interactions, which can be relevant in understanding the behavior of similar compounds like 2-bromoethyl chloroformate (Gordy, 1939).
Biocide Use in Environmental Studies
Gillett and Ayers (1991) found that bromoform, along with other compounds, was effective as a biocide in rainwater, suggesting potential applications of related bromo compounds in environmental research (Gillett & Ayers, 1991).
Disinfection By-Products in Swimming Pools
Lourencetti et al. (2012) studied trihalomethanes in swimming pools, where bromoform predominated in water disinfected with bromine agents. This research is relevant to understanding the environmental behavior of brominated compounds (Lourencetti et al., 2012).
Catalysis and Chemical Synthesis
Huang and Zhou (1990) demonstrated the use of selenium and tellurium in catalyzing the deprotection of 2-bromoethyl and 2-chloroethyl esters, suggesting potential applications in chemical synthesis (Huang & Zhou, 1990).
Environmental Risk and Exposure Assessment
Basu et al. (2011) conducted a multi-route risk assessment from trihalomethanes in drinking water supplies, highlighting the importance of understanding the environmental impact and human exposure to these compounds (Basu et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-bromoethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO2/c4-1-2-7-3(5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCKDYMZBZNBMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197395 | |
Record name | 2-Bromoethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl chloroformate | |
CAS RN |
4801-27-8 | |
Record name | Carbonochloridic acid, 2-bromoethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4801-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoethyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004801278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromoethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMOETHYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV6Q9EX8HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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